molecular formula C9H6N2O2S B573277 2-Ethenyl-6-nitro-1,3-benzothiazole CAS No. 195455-40-4

2-Ethenyl-6-nitro-1,3-benzothiazole

Cat. No.: B573277
CAS No.: 195455-40-4
M. Wt: 206.219
InChI Key: JBGKKUJMEFUKNM-UHFFFAOYSA-N
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Description

2-Ethenyl-6-nitro-1,3-benzothiazole: is a heterocyclic compound that features a benzothiazole ring substituted with an ethenyl group at the 2-position and a nitro group at the 6-position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-6-nitro-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by nitration to introduce the nitro group at the 6-position. The ethenyl group can be introduced through a Heck reaction or a Wittig reaction.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and condensation reactions. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethenyl-6-nitro-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

2-Ethenyl-6-nitro-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethenyl-6-nitro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    2-Amino-6-nitrobenzothiazole: Similar structure but with an amino group instead of an ethenyl group.

    2-Methyl-6-nitrobenzothiazole: Similar structure but with a methyl group instead of an ethenyl group.

    2-Ethenyl-4-nitrobenzothiazole: Similar structure but with the nitro group at the 4-position instead of the 6-position.

Uniqueness: 2-Ethenyl-6-nitro-1,3-benzothiazole is unique due to the presence of both the ethenyl and nitro groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

195455-40-4

Molecular Formula

C9H6N2O2S

Molecular Weight

206.219

IUPAC Name

2-ethenyl-6-nitro-1,3-benzothiazole

InChI

InChI=1S/C9H6N2O2S/c1-2-9-10-7-4-3-6(11(12)13)5-8(7)14-9/h2-5H,1H2

InChI Key

JBGKKUJMEFUKNM-UHFFFAOYSA-N

SMILES

C=CC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]

Synonyms

Benzothiazole, 2-ethenyl-6-nitro- (9CI)

Origin of Product

United States

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